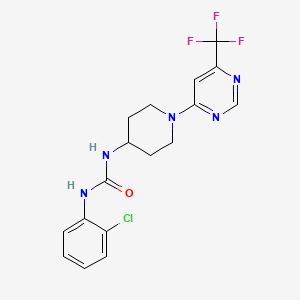

![molecular formula C18H13N5O3 B2527299 N-(2-(咪唑并[1,2-a]吡啶-2-基)苯基)-2,6-二氧代-1,2,3,6-四氢嘧啶-4-甲酰胺 CAS No. 1795296-76-2](/img/structure/B2527299.png)

N-(2-(咪唑并[1,2-a]吡啶-2-基)苯基)-2,6-二氧代-1,2,3,6-四氢嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

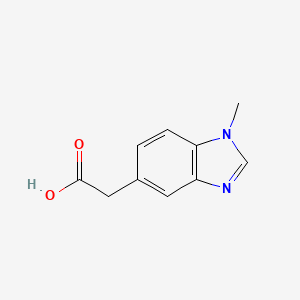

The compound , N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide, is a derivative of imidazo[1,2-a]pyridine carboxamides (IPAs), which have been extensively studied for their potential as antitubercular agents. These compounds, including various substituted IPAs, have shown excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains .

Synthesis Analysis

The synthesis of related IPA compounds typically involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions . These methods are designed to introduce various functional groups that can enhance the biological activity and pharmacokinetic properties of the compounds. For instance, the introduction of an N-(2-phenoxyethyl) moiety has been shown to yield compounds with promising antitubercular activity .

Molecular Structure Analysis

The molecular structure of IPA derivatives is characterized by the presence of an imidazo[1,2-a]pyridine core, which is crucial for their biological activity. The structure of these compounds has been confirmed using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry (MS). Additionally, single-crystal X-ray diffraction has been employed to determine the crystal structure, which is further validated by density functional theory (DFT) calculations .

Chemical Reactions Analysis

The chemical reactivity of IPA derivatives is influenced by the presence of azabicyclo and amide groups. These functional groups participate in the reactions necessary for the synthesis of the compounds and may also play a role in their interaction with biological targets. The molecular electrostatic potential and frontier molecular orbitals, investigated using DFT, provide insights into the physicochemical properties that could affect the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of IPA derivatives are closely related to their molecular structure. The optimization of these properties is essential for the development of new antitubercular agents with acceptable safety and pharmacokinetic profiles. For example, compounds with specific substituents on the benzene ring have been found to possess considerable activity against MTB strains and acceptable safety indices . The DFT studies, including conformational analysis, electrostatic potential, and frontier molecular orbitals, contribute to understanding the compound's behavior in biological systems and its potential as a drug candidate .

科学研究应用

合成和化学性质

创新的合成技术: 研究致力于开发咪唑并[1,2-a]吡啶衍生物的有效合成路线,重点是优化产率和立体选择性的方法。例如,2-氨基-3-取代-6-[(E)-1-苯基-2-(N-甲基氨基甲酰基)乙烯基]咪唑并[1,2-a]吡啶作为抗病毒剂的合成展示了一种构建咪唑环的新方法,利用 Horner-Emmons 反应进行精确的功能基整合 (Hamdouchi 等人,1999).

解决代谢稳定性: 另一项研究旨在降低醛氧化酶 (AO) 介导的咪唑并[1,2-a]嘧啶衍生物的代谢,确定结构修饰以增强稳定性和潜在的治疗适用性 (Linton 等人,2011).

生物学应用

抗菌和抗癌潜力: 对咪唑并[1,2-a]吡啶衍生物的研究发现了重要的抗菌和抗癌特性。例如,新型双阳离子咪唑并[1,2-a]吡啶表现出很强的 DNA 亲和力和对锥虫和疟原虫物种的体外疗效,表明具有作为抗原生动物剂的潜力 (Ismail 等人,2004).

抗结核活性: 对 N-(2-苯氧乙基)咪唑并[1,2-a]吡啶-3-甲酰胺的一项具体研究揭示了新的抗结核剂,对对药物敏感和多重耐药的结核分枝杆菌菌株具有显着的体外活性,表明为开发新疗法提供了有希望的先导 (Wu 等人,2016).

钾竞争性酸阻滞剂: 探索 7H-8,9-二氢吡喃并[2,3-c]咪唑并[1,2-a]吡啶作为钾竞争性酸阻滞剂 (P-CAB) 的用途,揭示了该化合物在调节胃酸分泌中的效用,改良可以增强药理特性和活性 (Palmer 等人,2007).

作用机制

While the specific mechanism of action for “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is not explicitly mentioned in the search results, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

属性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O3/c24-16-9-13(21-18(26)22-16)17(25)20-12-6-2-1-5-11(12)14-10-23-8-4-3-7-15(23)19-14/h1-10H,(H,20,25)(H2,21,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIHMARGTNYHHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

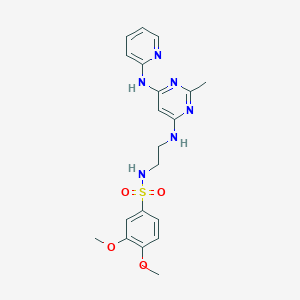

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)

![N-(2,4-difluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2527219.png)

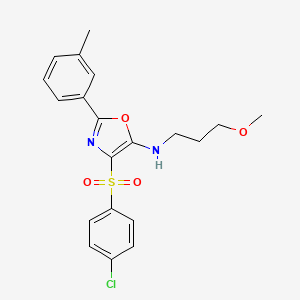

![3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2527223.png)

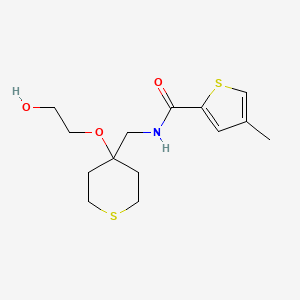

![N-(3-(methylthio)phenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527227.png)

![N,N-Dimethyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2527228.png)

![2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2527238.png)